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Compound of Interest

Compound Name: 2-Isopropylbenzoic acid

Cat. No.: B189061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Isopropylbenzoic acid (also known as 2-(propan-2-yl)benzoic acid), a significant organic
compound utilized in various chemical syntheses. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a
foundational resource for identification, characterization, and quality control.

Core Spectroscopic Data

The structural elucidation of 2-Isopropylbenzoic acid is supported by a combination of
spectroscopic techniques. The following sections and tables summarize the key quantitative
data obtained from *H NMR, 3C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectroscopic Data for 2-Isopropylbenzoic Acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~12-13 Singlet (broad) 1H -COOH
~7.9-8.1 Doublet of doublets 1H Ar-H
~7.2-7.6 Multiplet 3H Ar-H
~3.2-3.4 Septet 1H -CH(CHs)2
~1.2-1.3 Doublet 6H -CH(CH3)2

Table 2: 13C NMR Spectroscopic Data for 2-Isopropylbenzoic Acid

Chemical Shift (6) ppm Assignment

~172 -COOH

~148 Ar-C (quaternary, C2)
~132 Ar-C (quaternary, C1)
~131 Ar-CH

~126 Ar-CH

~125 Ar-CH

~124 Ar-CH

~34 -CH(CH3s)2

~24 -CH(CHs)2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for 2-Isopropylbenzoic Acid
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Wavenumber (cm~?) Description of Vibration Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~3000-3100 C-H stretch (aromatic) Aromatic Ring
~2870-2960 C-H stretch (aliphatic) Isopropyl Group
~1680-1710 C=0 stretch Carboxylic Acid
~1600, ~1450 C=C stretch Aromatic Ring
~1210-1320 C-O stretch Carboxylic Acid
~920 (broad) O-H bend Carboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The mass spectrum of 2-Isopropylbenzoic acid shows a molecular ion peak

and several characteristic fragment ions.

Table 4. Mass Spectrometry (MS) Data for 2-Isopropylbenzoic Acid

m/z Proposed Fragment
164 [M]* (Molecular lon)
149 [M - CHs]*

131 [M - CHs - H20]*

103 [CeH7]*

77 [CeHs]*

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data

presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2-

Isopropylbenzoic acid.

Materials:

2-Isopropylbenzoic acid sample
Deuterated solvent (e.g., CDCls, DMSO-de)
5 mm NMR tubes

Volumetric flask and pipette

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the 2-Isopropylbenzoic acid sample and
dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube
to a height of about 4-5 cm.

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and
shim the magnetic field to achieve optimal homogeneity.

Acquisition of tH NMR Spectrum: Acquire the proton NMR spectrum using a standard pulse
sequence. Key parameters include spectral width, acquisition time, relaxation delay, and
number of scans.

Acquisition of 33C NMR Spectrum: Acquire the carbon-13 NMR spectrum using a proton-
decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of
scans is typically required due to the lower natural abundance of 13C.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in 2-lIsopropylbenzoic acid using FT-IR

spectroscopy.

Materials:

2-Isopropylbenzoic acid sample
Potassium bromide (KBr, IR grade)
Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the 2-
Isopropylbenzoic acid sample with approximately 100-200 mg of dry KBr powder in an
agate mortar until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer a portion of the mixture into a pellet press die and apply pressure
(typically 8-10 tons) to form a thin, transparent pellet.

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record
a background spectrum to account for atmospheric COz and Hz0.

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the
spectrometer.

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve
the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm~1.
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Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum. ldentify the characteristic absorption bands and correlate them to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Isopropylbenzoic

acid.

Materials:

2-Isopropylbenzoic acid sample
Mass spectrometer with an appropriate ionization source (e.g., Electron lonization - EI)
Direct insertion probe or GC inlet

Volatile solvent (if using GC inlet, e.g., methanol, dichloromethane)

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid
sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a
volatile solvent and injected into a gas chromatograph coupled to the mass spectrometer
(GC-MS).

lonization: The sample molecules are ionized, typically using electron ionization (El) at 70
eV. This process creates a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions versus
their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation
pattern provides structural information.
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Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed
mass spectrometry fragmentation pathway for 2-lsopropylbenzoic acid.
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A logical workflow for the spectroscopic analysis of a compound.
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Proposed fragmentation of 2-lsopropylbenzoic acid in MS.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropylbenzoic Acid: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189061#spectroscopic-data-of-2-isopropylbenzoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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